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Compound of Interest

Compound Name: z-Tyr-ome

Cat. No.: B554329

An In-depth Exploration of N-Benzyloxycarbonyl-L-tyrosine methyl ester (Z-Tyr-OMe) as a
cornerstone in the synthesis of therapeutic agents, focusing on its application in the
development of Mcl-1 inhibitors for cancer therapy.

N-Benzyloxycarbonyl-L-tyrosine methyl ester, commonly abbreviated as Z-Tyr-OMe, is a
protected derivative of the amino acid L-tyrosine. In the landscape of medicinal chemistry, it
serves as a crucial building block in the synthesis of complex bioactive molecules, particularly
peptides and peptidomimetics. Its strategic importance lies in the temporary protection of the
amino and carboxyl groups of tyrosine, allowing for precise chemical modifications at other
sites of the molecule. This technical guide delves into the core functionalities of Z-Tyr-OMe,
with a specific focus on its application in the synthesis of novel tyrosine-based inhibitors of the
Myeloid Cell Leukemia-1 (Mcl-1) protein, a key target in cancer therapy.

Core Properties of Z-Tyr-OMe

Z-Tyr-OMe is characterized by the presence of a benzyloxycarbonyl (Z) group on the amine
and a methyl ester on the carboxyl group of L-tyrosine. This dual protection is instrumental in
preventing unwanted side reactions during multi-step organic synthesis.
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Property Value Reference
Molecular Formula C1sH19NOs [1]
Molecular Weight 329.35 g/mol [1]

White to off-white crystalline
Appearance [1]

powder
Melting Point 93-97 °C [1]

Soluble in DMSO, DMF,
Solubility methanol; sparingly soluble in [1]

water

Application in the Synthesis of Mcl-1 Inhibitors

A significant application of Z-Tyr-OMe in medicinal chemistry is demonstrated in the
development of inhibitors for Mcl-1, an anti-apoptotic protein frequently overexpressed in
various human cancers.[2] Overexpression of Mcl-1 allows cancer cells to evade programmed
cell death (apoptosis), contributing to tumor progression and resistance to therapy.[2]
Researchers have successfully utilized tyrosine derivatives, synthesized from precursors like Z-
Tyr-OMe, to create potent and selective Mcl-1 inhibitors.[2]

Quantitative Biological Activity Data

The following table summarizes the in vitro biological activity of a series of synthesized
tyrosine-based Mcl-1 inhibitors, demonstrating the therapeutic potential of compounds derived
from Z-Tyr-OMe.

Compoun Mcl-1 Ki Bcl-2 Ki Bcl-xL Ki K562 1Cso0 A5491Cso  HCT-116

d (uM) (uM) (uM) (uM) (uM) ICs0 (UM)
59 0.18 >50 >50 1.8 3.2 2.5
6l 0.27 >50 15.3 2.9 4.1 3.6
6¢c 0.23 >50 >50 3.5 5.8 4.7
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Data extracted from a study on novel tyrosine derivatives as Mcl-1 inhibitors.[2]

Experimental Protocols

The synthesis and evaluation of these Mcl-1 inhibitors involve a series of well-defined
experimental procedures.

General Synthesis of Tyrosine-Based Mcl-1 Inhibitors

The synthesis of the target Mcl-1 inhibitors involves a multi-step process, which can be initiated
from a protected tyrosine derivative like Z-Tyr-OMe. A representative synthetic scheme is
outlined below:

Starting Material Preparation: Begin with a suitably protected tyrosine derivative, such as N-
benzyloxycarbonyl-L-tyrosine methyl ester (Z-Tyr-OMe).

e Coupling Reaction: The carboxylic acid of a second building block is activated, typically using
a coupling agent like HATU or HBTU, and then reacted with the deprotected amine of the
tyrosine derivative.

» Modification of the Tyrosine Scaffold: Further chemical modifications are performed on the
tyrosine ring or other parts of the molecule to optimize binding affinity and selectivity for the
Mcl-1 protein.

» Deprotection: The protecting groups (e.g., the Z-group and methyl ester) are removed under
appropriate conditions to yield the final active compound.

 Purification: The final product is purified using techniques such as flash chromatography or
preparative HPLC to ensure high purity for biological testing.

In Vitro Mcl-1 Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity (Ki) of the synthesized compounds for the
Mcl-1 protein.

e Reagents and Materials:

o Recombinant human Mcl-1 protein
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[e]

Fluorescently labeled probe peptide (e.g., a FAM-labeled Bid-BH3 peptide)

o

Synthesized inhibitor compounds

[¢]

Assay buffer (e.g., PBS with 0.05% Tween-20)

[¢]

384-well black plates

Procedure:

1. Add a solution of the Mcl-1 protein to the wells of the 384-well plate.

2. Add serial dilutions of the inhibitor compound to the wells.

3. Add the fluorescently labeled probe peptide to all wells at a fixed concentration.

4. Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach
equilibrium.

5. Measure the fluorescence polarization of each well using a suitable plate reader.
Data Analysis:

o The fluorescence polarization values are plotted against the logarithm of the inhibitor
concentration.

o The ICso value is determined by fitting the data to a sigmoidal dose-response curve.

o The Ki value is calculated from the ICso value using the Cheng-Prusoff equation.

Cell Proliferation Assay (MTT Assay)

This assay is used to evaluate the anti-proliferative activity of the synthesized compounds
against cancer cell lines.

o Reagents and Materials:

o Cancer cell lines (e.g., K562, A549, HCT-116)
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[e]

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

o

Synthesized inhibitor compounds

[¢]

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

[¢]

Solubilization buffer (e.g., DMSO)

[e]

96-well plates

e Procedure:
1. Seed the cancer cells into 96-well plates and allow them to adhere overnight.

2. Treat the cells with serial dilutions of the inhibitor compound for a specified period (e.g., 72
hours).

3. Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan
crystals.

4. Add the solubilization buffer to dissolve the formazan crystals.

5. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a
microplate reader.

o Data Analysis:
o The cell viability is calculated as a percentage of the untreated control.

o The ICso value, the concentration of the compound that inhibits cell growth by 50%, is
determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The development of Mcl-1 inhibitors from Z-Tyr-OMe involves understanding the Mcl-1
signaling pathway and a structured experimental workflow.

Mcl-1 Mediated Apoptosis Signaling Pathway
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Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters the pro-apoptotic
proteins Bak and Bax, preventing them from oligomerizing and forming pores in the
mitochondrial outer membrane. The inhibition of Mcl-1 by a small molecule inhibitor leads to the
release of Bak and Bax, initiating the apoptotic cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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